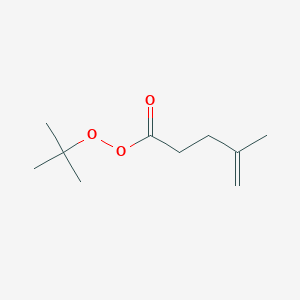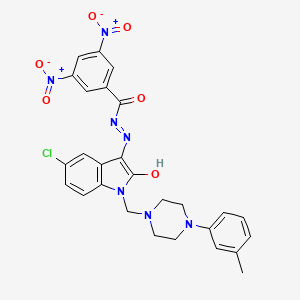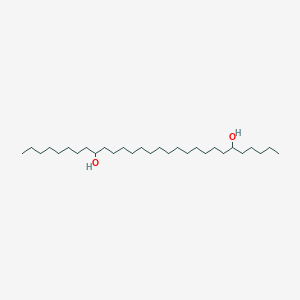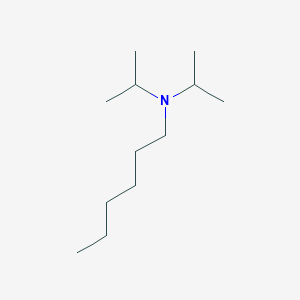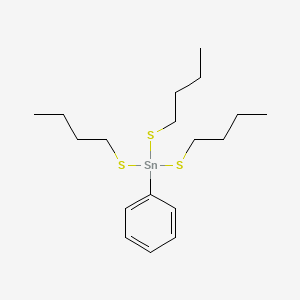
Tris(butylsulfanyl)(phenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(butylsulfanyl)(phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to three butylsulfanyl groups and one phenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(butylsulfanyl)(phenyl)stannane typically involves the reaction of phenylstannane with butylsulfanyl reagents under controlled conditions. One common method is the reaction of phenylstannane with butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at room temperature to moderate heat .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
化学反应分析
Types of Reactions: Tris(butylsulfanyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding stannane.
Substitution: The butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted stannanes, depending on the reaction conditions and reagents used .
科学研究应用
Tris(butylsulfanyl)(phenyl)stannane has a wide range of applications in scientific research:
作用机制
The mechanism of action of tris(butylsulfanyl)(phenyl)stannane involves its interaction with molecular targets through the tin center. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The butylsulfanyl groups enhance its solubility and reactivity, allowing it to participate in a wide range of chemical transformations .
相似化合物的比较
Trimethyltin chloride: Another organotin compound with similar applications but different reactivity due to the presence of methyl groups instead of butylsulfanyl groups.
Triphenyltin chloride: Contains phenyl groups instead of butylsulfanyl groups, leading to different chemical properties and applications.
Uniqueness: Tris(butylsulfanyl)(phenyl)stannane is unique due to the presence of butylsulfanyl groups, which provide distinct chemical properties such as increased solubility and reactivity. This makes it particularly valuable in specific catalytic and synthetic applications where other organotin compounds may not be as effective .
属性
CAS 编号 |
101880-98-2 |
|---|---|
分子式 |
C18H32S3Sn |
分子量 |
463.4 g/mol |
IUPAC 名称 |
tris(butylsulfanyl)-phenylstannane |
InChI |
InChI=1S/C6H5.3C4H10S.Sn/c1-2-4-6-5-3-1;3*1-2-3-4-5;/h1-5H;3*5H,2-4H2,1H3;/q;;;;+3/p-3 |
InChI 键 |
QFGDJWPVPNWFAL-UHFFFAOYSA-K |
规范 SMILES |
CCCCS[Sn](C1=CC=CC=C1)(SCCCC)SCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


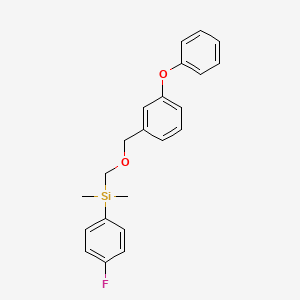
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
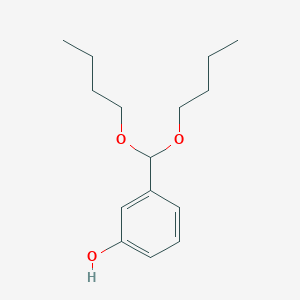
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)
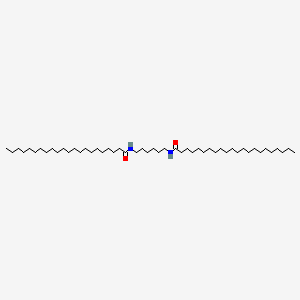
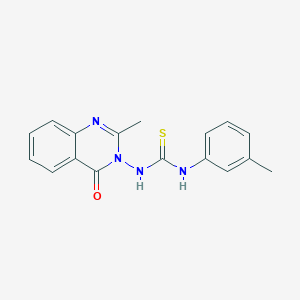

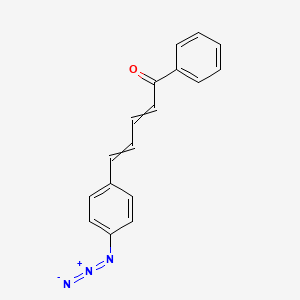
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

